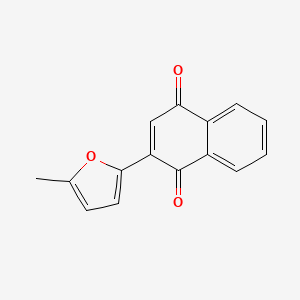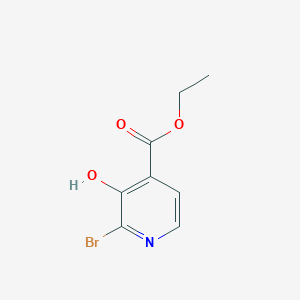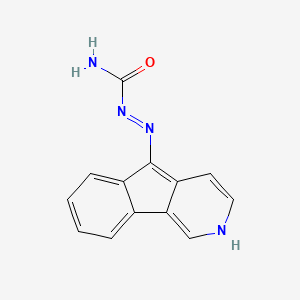
3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structure, which combines a quinazoline core with a pyridine ring, potentially enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with 2-aminopyridine. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the pyridine ring, which may reduce its biological activity compared to 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione.
3-(Phenyl)quinazoline-2,4(1H,3H)-dione: Contains a phenyl group instead of a pyridine ring, which can alter its chemical and biological properties.
Uniqueness
The presence of the pyridine ring in this compound enhances its ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent. This structural feature distinguishes it from other quinazoline derivatives and contributes to its unique biological activities.
Properties
CAS No. |
1217-26-1 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-pyridin-2-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H9N3O2/c17-12-9-5-1-2-6-10(9)15-13(18)16(12)11-7-3-4-8-14-11/h1-8H,(H,15,18) |
InChI Key |
KGCDDIURFFCFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
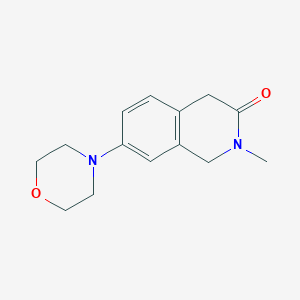

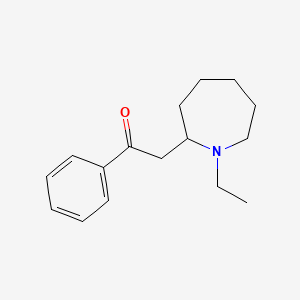


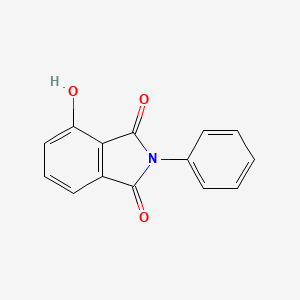

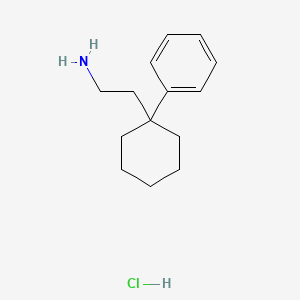
![Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11869199.png)
